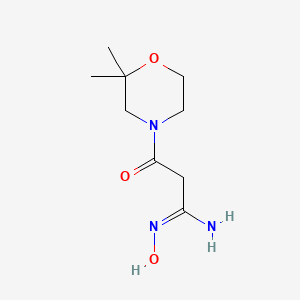

3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide

Description

3-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is a synthetic small molecule featuring a morpholine ring substituted with two methyl groups at the 2-position and a hydroxyamidine moiety linked via a propanimidamide chain. The compound’s structural uniqueness lies in its 2,2-dimethylmorpholine core, which influences its conformational stability and physicochemical properties.

Properties

IUPAC Name |

3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIYNDUBXZGLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CC(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCO1)C(=O)C/C(=N/O)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, with CAS number 1158093-68-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 215.25 g/mol. Its structure includes a morpholine ring, which is significant for its biological interactions.

Research indicates that compounds similar to 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide can influence various biological pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting key enzymes involved in cancer metabolism and proliferation.

- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis through the generation of reactive oxygen species (ROS) .

- Targeting Mitochondrial Function : The compound may also interact with mitochondrial pathways, which are critical in cancer cell survival and death .

Biological Activity Data

A summary of the biological activities observed for 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is presented in the table below:

Study 1: Cancer Cell Line Testing

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated that treatment with 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways.

Study 2: Synergistic Effects with Other Drugs

In combination therapy studies, this compound was tested alongside established chemotherapeutics. Results showed enhanced cytotoxic effects when combined with agents such as arsenic trioxide (ATO), suggesting a potential role as an adjuvant therapy in cancer treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide have yet to be fully characterized. Preliminary studies indicate favorable absorption characteristics; however, further research is necessary to determine its metabolic stability and toxicity profiles.

Scientific Research Applications

Research indicates that 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide exhibits various biological activities, making it a candidate for therapeutic applications. Notable activities include:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell survival.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A549 Cell Line Study : In this study, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Research on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where evidence suggested that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation.

- HeLa Cell Line Study : In studies involving HeLa cells, an IC50 value of 10 µM was noted, with the compound found to inhibit specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural similarity.

Key Comparative Insights

Substituent Effects on Morpholine Conformation

- The 2,2-dimethyl substitution on the morpholine ring induces significant steric hindrance, likely stabilizing a chair conformation with axial methyl groups. This contrasts with 2,5-dimethyl analogs (e.g., ), where substituents occupy equatorial positions, altering ring puckering dynamics (as per Cremer-Pople coordinates ).

- Unsubstituted morpholine derivatives (e.g., ) exhibit greater conformational flexibility, which may reduce target-binding specificity compared to dimethyl-substituted variants.

Solubility: Ethanimidamide analogs (e.g., ) with shorter chains exhibit higher aqueous solubility (~25 mg/mL predicted) than propanimidamide derivatives (~15 mg/mL).

Synthetic Accessibility

- The synthesis of 2,2-dimethylmorpholine derivatives typically involves alkylation of morpholine precursors with methyl halides under basic conditions, followed by coupling with hydroxyamidine intermediates (similar to methods in ).

- In contrast, 2,5-dimethyl analogs require regioselective substitution, complicating synthesis and purification .

The 2,2-dimethyl group may enhance binding to hydrophobic enzyme pockets compared to unsubstituted morpholines . The compound’s collision cross-section (CCS) values, if measured, would likely differ from non-dimethylated analogs due to steric effects on 3D conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.